1,4-Dimethylcinnolinium iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
32621-25-3 |
|---|---|
Molecular Formula |
C10H11IN2 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
1,4-dimethylcinnolin-1-ium;iodide |
InChI |
InChI=1S/C10H11N2.HI/c1-8-7-11-12(2)10-6-4-3-5-9(8)10;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
GZPMOXHVRZHHAB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=[N+](C2=CC=CC=C12)C.[I-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Quaternary Cinnolinium Iodides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For 1,4-Dimethylcinnolinium iodide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon framework. The carbon atoms of the cinnolinium ring are expected to resonate in the aromatic region, with those directly bonded to nitrogen atoms showing the most significant downfield shifts. The C-4 carbon, bearing a methyl group, and the carbons adjacent to the quaternized nitrogen will be particularly deshielded. The signals for the two methyl carbons will appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on N-methylquinolinium iodide analogue)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 9.5 | 115 - 150 |
| N-CH₃ | ~4.5 | ~48 |
| C-CH₃ | ~2.8 | ~20 |
Note: These are predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons on the benzene (B151609) and pyridazinic rings, allowing for the sequential assignment of these protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org By analyzing the cross-peaks in the HMQC/HSQC spectrum, each proton signal can be directly linked to its corresponding carbon atom in the molecular skeleton. youtube.comustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. libretexts.orgyoutube.comustc.edu.cn For this compound, HMBC would be crucial in confirming the connectivity of the entire molecule. For instance, it would show correlations from the N-methyl protons to the adjacent ring carbons, and from the C-4 methyl protons to the C-4 carbon and its neighbors, thus solidifying the placement of the methyl groups and confirming the quaternary structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Characteristic Vibrational Modes of the Cinnolinium Ring System
The IR and Raman spectra of this compound would be characterized by a series of bands corresponding to the vibrations of the cinnolinium ring and the methyl groups. Key expected vibrational modes include:
C-H stretching vibrations: Aromatic C-H stretching bands are anticipated in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups would appear in the 2850-3000 cm⁻¹ range.
C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the cinnolinium ring are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often intense in both IR and Raman spectra.
Ring breathing modes: The collective in-plane and out-of-plane vibrations of the entire ring system will give rise to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹).
C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will also contribute to the fingerprint region.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C/C=N Stretch | 1400 - 1650 | Strong to Medium |
| Ring Vibrations | 1000 - 1400 | Medium to Strong |
| C-H Out-of-Plane Bend | 700 - 900 | Strong |
Analysis of Counterion Influence on Vibrational Spectra
The presence of the iodide counterion can have subtle but measurable effects on the vibrational spectrum of the 1,4-Dimethylcinnolinium cation. These effects primarily arise from ion pairing and crystal lattice effects in the solid state. The electrostatic interactions between the cation and the iodide anion can lead to slight shifts in the vibrational frequencies of the cinnolinium ring, particularly those involving atoms in close proximity to the counterion. In solution, the degree of ion pairing will be solvent-dependent, which may be reflected in minor changes in the positions and widths of certain vibrational bands.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic cinnolinium system. Based on data for N-methylquinolinium iodide, which exhibits absorption maxima around 240 nm and 320 nm in water, similar absorption bands can be predicted for this compound. ksu.edu.sa The exact positions and intensities of these bands will be influenced by the specific electronic structure of the cinnoline (B1195905) ring and the substitution pattern. The solvent polarity can also affect the λmax values, with more polar solvents potentially causing shifts in the absorption bands. The iodide counterion itself can exhibit absorption in the UV region, which may overlap with the transitions of the organic cation. nih.gov
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Associated Transition |
| Water | ~240, ~320 | π → π |
| Ethanol | Similar to water, with potential minor shifts | π → π |
Electronic Transitions and Chromophore Characterization
The electronic absorption properties of this compound are primarily dictated by the π-conjugated system of the cinnolinium cation. The extended aromatic structure of the cinnoline core, coupled with the methyl substituents, defines its chromophoric nature. The study of electronic transitions, typically using Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the energy levels of the molecular orbitals.
In analogous N-heterocyclic systems like quinolinium salts, electronic transitions are well-documented. For instance, various quinolinium derivatives exhibit absorption maxima in the UV-Vis region, which are sensitive to the nature of substituents and the solvent environment. researchgate.netresearchgate.net These absorptions are generally attributed to π → π* transitions within the aromatic system. It is expected that this compound would display similar behavior, with characteristic absorption bands corresponding to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The position and intensity of these absorption bands can be influenced by the electronic effects of the methyl groups and the presence of the iodide counterion. Theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to complement experimental findings by modeling the electronic transitions and predicting the UV-Vis spectrum. sharif.edusharif.edu
Table 1: Expected Electronic Transitions in this compound based on Analogous Compounds
| Transition Type | Expected Wavelength Region | Description |
| π → π | 250-400 nm | Excitation of an electron from a bonding π orbital to an antibonding π orbital within the cinnolinium ring system. |
| n → π | > 350 nm | Excitation of a non-bonding electron (from the nitrogen atom) to an antibonding π orbital. This transition is often weaker than π → π* transitions. |
| Charge-Transfer | Variable | Transition involving the transfer of electron density from the iodide anion to the cinnolinium cation. |
Note: The exact wavelength maxima would require experimental determination for this compound.
Investigation of Charge Transfer Interactions Involving the Iodide Counterion
A significant aspect of the electronic structure of this compound is the potential for charge transfer (CT) interactions between the electron-rich iodide anion (I⁻) and the electron-deficient cinnolinium cation. These interactions can give rise to new absorption bands in the electronic spectrum, which are not characteristic of either the cation or the anion alone.
In related systems, such as pyridinium (B92312) iodides, the formation of charge-transfer complexes is a known phenomenon. The iodide ion can act as an electron donor, and the aromatic cation as an electron acceptor. This interaction is often influenced by the solvent polarity, with less polar solvents favoring the formation of intimate ion pairs and enhancing the CT band intensity.
The study of these CT bands provides valuable information about the ground-state electronic interactions and the formation of ion pairs in solution. The energy of the CT transition is related to the electron affinity of the cinnolinium cation and the ionization potential of the iodide anion.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular mass of this compound and for elucidating its fragmentation pathways. The technique provides a direct measurement of the mass-to-charge ratio (m/z) of the intact cation and its various fragments.
For this compound, the primary ion observed in the mass spectrum would be the 1,4-dimethylcinnolinium cation. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition of the cation. nih.gov
Tandem mass spectrometry (MS/MS) experiments, involving the isolation and subsequent fragmentation of the parent ion, can reveal characteristic fragmentation patterns. The fragmentation of the 1,4-dimethylcinnolinium cation is expected to proceed through pathways that lead to the formation of stable neutral molecules and fragment ions. Common fragmentation mechanisms for N-heterocyclic compounds include the loss of small molecules like hydrogen cyanide (HCN), methyl radicals (•CH₃), or rearrangement reactions. nih.govmiamioh.edu
Table 2: Predicted Fragmentation Pathways for the 1,4-Dimethylcinnolinium Cation
| Precursor Ion (m/z) | Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
| [C₁₀H₁₁N₂]⁺ | Loss of a methyl radical | [C₉H₈N₂]⁺ | •CH₃ |
| [C₁₀H₁₁N₂]⁺ | Loss of acetonitrile | [C₈H₇]⁺ | C₂H₃N |
| [C₁₀H₁₁N₂]⁺ | Ring opening followed by loss of HCN | [C₉H₁₀N]⁺ | HCN |
Note: The specific fragmentation pattern and the relative abundance of fragment ions would need to be determined experimentally.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and the chemical (oxidation) states of the elements present in a sample. For this compound, XPS can be used to analyze the core level spectra of carbon (C 1s), nitrogen (N 1s), and iodine (I 3d).
The binding energies of the core electrons are sensitive to the local chemical environment of the atom. For instance, the C 1s spectrum can be deconvoluted into components corresponding to carbon atoms in different environments, such as aromatic C-C/C-H, C-N, and potentially adventitious carbon contamination on the surface. The N 1s spectrum would be characteristic of the quaternary nitrogen atom in the cinnolinium ring, and its binding energy would reflect the positive charge on the nitrogen. researchgate.net
The I 3d spectrum is particularly informative. The binding energy of the I 3d₅/₂ peak for an iodide (I⁻) anion is well-established. researchgate.net Any deviation from this value could indicate different chemical states or interactions at the surface. XPS can thus confirm the presence of the iodide counterion and its ionic nature.
Table 3: Expected XPS Binding Energies for this compound
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Carbon | C 1s | ~284.8 (aromatic C-C, C-H)~286.0 (C-N) | Differentiation of carbon chemical environments. |
| Nitrogen | N 1s | ~401-402 | Confirmation of the quaternary ammonium (B1175870) nitrogen. |
| Iodine | I 3d₅/₂ | ~619-620 | Confirmation of the presence and ionic state of iodide. |
Note: These are approximate binding energy ranges, and the exact values can be influenced by sample charging and the specific instrument calibration.
Crystallographic Analysis of 1,4 Dimethylcinnolinium Iodide and Analogues
Single Crystal X-ray Diffraction Studies
Single Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement in a crystalline solid. researchgate.netdoaj.orgresearchgate.netcam.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions. researchgate.netresearchgate.net
Crystallographic studies on the analogous compound, 1,4-dimethylpyridinium (B189563) iodide, have shown that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net In this particular crystal structure, the asymmetric unit contains three independent 1,4-dimethylpyridinium cations and three iodide anions. researchgate.netdoaj.org The unit cell parameters for this analogue at a temperature of 150 K have been determined as follows:
| Parameter | Value |
| a | 13.8301 (6) Å |
| b | 19.7170 (9) Å |
| c | 10.2121 (5) Å |
| β | 109.642 (1)° |
| V | 2622.7 (2) ų |
| Z | 12 |
Crystal data for the analogue 1,4-dimethylpyridinium iodide. researchgate.net
It is plausible that 1,4-Dimethylcinnolinium iodide would adopt a similar crystal system and space group, although the larger size of the cinnoline (B1195905) ring system would lead to different unit cell dimensions.
For 1,4-dimethylpyridinium iodide, the molecular structure of the cation consists of a planar pyridinium (B92312) ring with methyl groups attached to the nitrogen atom and the carbon atom at the 4-position. researchgate.net The bond lengths and angles within the pyridinium ring are consistent with its aromatic character. The C-N bond lengths in the ring are approximately 1.34-1.35 Å, while the C-C bond lengths are in the range of 1.37-1.39 Å. researchgate.net The methyl C-N and C-C bond lengths are around 1.48 Å and 1.50 Å, respectively. researchgate.net
For this compound, the bicyclic cinnolinium cation would be the focus of conformational analysis. The planarity of the cinnoline ring system and the orientation of the methyl groups would be key features. The bond lengths and angles would reflect the electronic distribution within the fused aromatic system.
In the crystal structure of 1,4-dimethylpyridinium iodide, it is reported that there are no significant intermolecular interactions beyond the electrostatic attraction between the cations and iodide anions. researchgate.netdoaj.org However, in other organic iodide salts, a variety of non-covalent interactions, such as C-H···I hydrogen bonds and π-π stacking interactions, can play a significant role in the crystal packing. sigmaaldrich.com
For this compound, the larger and more polarizable cinnolinium cation could potentially lead to more significant intermolecular interactions. These could include:
Ionic Interactions: The primary force holding the crystal lattice together would be the electrostatic attraction between the positively charged 1,4-dimethylcinnolinium cations and the negatively charged iodide anions.
π-π Stacking: The planar aromatic rings of the cinnolinium cations could stack on top of each other, contributing to the stability of the crystal structure.
C-H···I Interactions: Weak hydrogen bonds could form between the hydrogen atoms of the methyl groups or the aromatic rings and the iodide anions.
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Characterization
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystallinity and phase purity of a bulk sample. While SCXRD provides detailed structural information from a single crystal, PXRD is performed on a powdered sample containing a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
For this compound, PXRD would be used to:
Confirm the crystalline nature of a synthesized batch.
Identify the crystalline phase and compare it with simulated patterns from single-crystal data if available.
Assess the phase purity of the bulk material.
Study phase transitions as a function of temperature or pressure.
Neutron Diffraction Studies for Hydrogen Atom Localization and Magnetic Structures (if applicable)
Neutron diffraction is a powerful technique that is complementary to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as hydrogen, which are difficult to locate accurately with X-ray diffraction.
For this compound, neutron diffraction could be employed to:
Study the dynamics of the methyl groups, such as rotational motion.
As this compound is not expected to possess unpaired electrons, studies of its magnetic structure are not applicable.
Computational Crystallography for Structure Prediction and Polymorphism Studies
Computational crystallography has emerged as a powerful tool in materials science, offering the ability to predict the crystal structure of a compound from its chemical diagram alone. This ab initio crystal structure prediction (CSP) is particularly valuable for ionic organic compounds like this compound and its analogues, where intermolecular forces and packing arrangements can give rise to multiple polymorphic forms. Polymorphs, or different crystal structures of the same compound, can exhibit distinct physical and chemical properties. Therefore, predicting and understanding polymorphism is of paramount importance.
The process of CSP for a compound like this compound would typically begin with a search for possible crystal packing arrangements. This is achieved by generating a multitude of crystal structures in various space groups, followed by an energy minimization of each structure. The relative stability of these predicted structures is then assessed by calculating their lattice energies. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.
Modern CSP methods often employ a combination of computational techniques to balance accuracy and efficiency. For instance, an initial screening of potential structures might be performed using force fields, which are computationally less expensive. The most promising candidates from this initial screening are then subjected to more accurate, but computationally intensive, quantum mechanical methods, such as Density Functional Theory (DFT), to refine their geometries and energies.
The prediction of polymorphism in this compound would involve identifying multiple crystal structures that have low and closely spaced lattice energies. The energy difference between polymorphs is often small, making their prediction a significant challenge. Computational studies can provide a "polymorph energy landscape," which plots the relative energy of different predicted crystal structures. This landscape can guide experimental efforts to crystallize and characterize different polymorphic forms.
For analogues of this compound, where the cation or anion is modified, CSP can be employed to understand how these changes influence the crystal packing and the likelihood of polymorphism. For example, changing the counter-ion from iodide to other halides or modifying the substituents on the cinnolinium ring would alter the intermolecular interactions and, consequently, the preferred crystal structure.
The following tables illustrate the type of data that would be generated in a computational study of this compound and its hypothetical polymorphs.
Table 1: Hypothetical Predicted Polymorphs of this compound
| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Calculated Density (g/cm³) |
| Form I | P2₁/c | -750 | 1.85 |
| Form II | P-1 | -745 | 1.82 |
| Form III | C2/c | -742 | 1.80 |
Note: The data in this table is hypothetical and for illustrative purposes.
Table 2: Comparison of Computational Methods for Lattice Energy Calculation of Hypothetical Form I of this compound
| Computational Method | Calculated Lattice Energy (kJ/mol) |
| Force Field (UFF) | -720 |
| DFT (PBE-D3) | -750 |
| Second-Order Møller-Plesset Perturbation Theory (MP2) | -765 |
Note: The data in this table is hypothetical and for illustrative purposes.
These computational approaches provide invaluable insights into the solid-state landscape of this compound and its analogues, guiding the discovery of new crystalline forms and enabling a deeper understanding of their structure-property relationships.
Computational and Theoretical Investigations of Cinnolinium Iodide Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of various chemical systems, including cinnolinium derivatives. nih.gov DFT methods allow for the calculation of a molecule's kinetic and thermodynamic stability, structural parameters, and insights into molecular interactions and electronic properties. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Electronic Density Distribution
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.govuobaghdad.edu.iq
DFT calculations can predict the HOMO-LUMO energy gap and visualize the distribution of these orbitals. nih.gov For example, in studies of quinoline (B57606) derivatives, DFT calculations have been used to determine properties such as electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness, all of which are derived from FMO analysis. nih.govresearchgate.net These calculations provide a deeper understanding of the electronic transitions and optical properties of the molecules. nih.gov
Prediction of Spectroscopic Parameters (e.g., UV-Vis absorption, NMR chemical shifts)
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the absorption spectra of molecules. nih.govresearchgate.net By employing methods like TD-DFT at the B3LYP/6-31G(d,p) level, it is possible to calculate the theoretical UV-Vis absorption spectra of cinnolinium derivatives. researchgate.netrsc.org These theoretical spectra can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the electronic transitions. researchgate.net
Similarly, DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. In studies of related compounds, theoretical and experimental values have shown good agreement, which helps in the characterization of the molecular structure. researchgate.net For instance, in the study of 3-cinnamoyl 4-hydroxycoumarin (B602359) derivatives, the calculated IR, 1H, and 13C NMR parameters were compared with experimental results to characterize the structures. researchgate.net
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the behavior of molecules in the solution phase, providing insights into their interactions with solvent molecules. mdpi.comnih.gov This method is particularly useful for understanding the dynamics and transport properties of ionic liquids, which share characteristics with cinnolinium-iodide systems. nih.gov
MD simulations can model the complex intermolecular forces at play, including electrostatic interactions, van der Waals forces, and hydrogen bonding. By simulating the movement of ions and solvent molecules over time, researchers can investigate properties such as diffusion coefficients, viscosity, and conductivity. acs.org For example, MD simulations of imidazolium-based ionic liquids have been used to study the mean-square displacement and velocity autocorrelation function to characterize their dynamic properties. nih.gov
The choice of force field is a critical aspect of MD simulations. Polarizable force fields, which account for the induction effects, can provide a more accurate description of the system's behavior compared to non-polarizable ones, especially for ionic systems where polarization plays a significant role. acs.orgaip.org Coarse-grained models can also be employed to study larger systems and longer timescales by reducing the number of degrees of freedom, which is particularly beneficial for viscous ionic liquids. miragenews.com
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical calculations are invaluable for elucidating reaction mechanisms and identifying transition states. For instance, in the context of iodine chemistry, high-level quantum chemical calculations have been used to investigate the self-reaction of the IO radical, which involves different pathways and intermediates. bohrium.comrsc.org These studies help in understanding the stability of various species and the kinetics of their reactions. rsc.org
For cinnolinium-iodide systems, theoretical studies can be employed to explore potential reaction pathways, such as ligand exchange reactions. rsc.org By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and predict the feasibility of a particular reaction. For example, studies on ligand exchange between iodine(I) complexes have shown that the formation of heteroleptic complexes can be predicted and understood through theoretical modeling. rsc.org
Quantum Chemical Characterization of Iodide Anion Interactions within Quaternary Cinnolinium Salts
The interaction between the iodide anion and the quaternary cinnolinium cation is a key feature of these salts. Quantum chemical methods can be used to characterize the nature and strength of these interactions. For example, a detailed X-ray charge density study of a co-crystal containing an iodide anion and a quinoid ring revealed a π-hole interaction. nih.govresearchgate.net This interaction was found to be predominantly electrostatic with a significant dispersion component, and its energy was estimated to be comparable to that of a moderate hydrogen bond. nih.govresearchgate.net
The analysis of electron density can reveal bond critical points between the iodide anion and atoms of the cation, providing evidence for the nature of the interaction. nih.govresearchgate.net Theoretical calculations can reproduce these experimental findings and provide further insights into the electronic structure of the salt. nih.govresearchgate.net For instance, in the case of 1,4-dimethylpyridinium (B189563) iodide, a related quaternary salt, the crystal structure reveals the packing of the cations and anions, although no significant intermolecular interactions were reported in that specific case. doaj.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Design
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding how the chemical structure of a compound, such as 1,4-dimethylcinnolinium iodide, relates to its biological activity. mdpi.com This approach allows for the prediction of the activity of newly designed molecules before their actual synthesis, thereby streamlining the drug discovery process. mdpi.com By developing mathematical models that correlate molecular descriptors with biological endpoints, QSAR provides valuable insights into the key structural features that govern the efficacy of a series of compounds. nih.gov
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties. nih.gov For a series of analogues based on the this compound scaffold, a QSAR study would involve the systematic modification of the cinnoline (B1195905) ring and the analysis of how these changes affect a specific biological activity, for instance, antimicrobial or anticancer potency.
The development of a robust QSAR model follows a structured workflow. Initially, a dataset of compounds with known biological activities is compiled. mdpi.com For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. nih.gov
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric, electronic, and thermodynamic properties. slideshare.net
Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov The goal is to create an equation that accurately predicts the biological activity based on the values of the most relevant descriptors.
A hypothetical QSAR study on a series of this compound analogues might explore the impact of substituents at various positions on the cinnoline ring. The following interactive data table presents a hypothetical dataset for such a study, illustrating the types of descriptors that would be considered.
Hypothetical QSAR Data for this compound Analogs
| Compound ID | Substituent (R) | log(1/IC50) | Molecular Weight ( g/mol ) | LogP | Polarizability (ų) |
| 1 | H | 4.50 | 314.13 | 1.25 | 28.5 |
| 2 | 6-Cl | 5.10 | 348.58 | 2.05 | 29.8 |
| 3 | 6-F | 4.85 | 332.12 | 1.50 | 28.7 |
| 4 | 6-CH3 | 4.75 | 328.16 | 1.80 | 30.1 |
| 5 | 6-OCH3 | 4.95 | 344.16 | 1.40 | 30.8 |
| 6 | 7-NO2 | 5.30 | 359.13 | 1.10 | 30.2 |
| 7 | 7-NH2 | 4.30 | 329.16 | 0.80 | 29.9 |
| 8 | 8-OH | 4.65 | 330.13 | 1.15 | 29.1 |
In this hypothetical model, the biological activity is expressed as the logarithm of the reciprocal of the half-maximal inhibitory concentration (log(1/IC50)). A higher value indicates greater potency. The descriptors chosen for this illustrative example are molecular weight, the logarithm of the octanol-water partition coefficient (LogP) as a measure of lipophilicity, and molecular polarizability, which relates to the ease of distortion of the electron cloud of the molecule.
A multiple linear regression analysis on this hypothetical data might yield a QSAR equation similar to the following:
log(1/IC50) = 0.85 * LogP + 0.05 * Polarizability - 0.01 * Molecular Weight + 2.50
This equation would suggest that for this series of hypothetical this compound analogs, higher lipophilicity and polarizability are positively correlated with biological activity, while increased molecular weight has a slight negative correlation. Such a model, once validated, could be used to predict the activity of other unsynthesized derivatives and guide the design of more potent compounds. For instance, the model might suggest that introducing a substituent that increases LogP without significantly increasing the molecular weight would be a promising strategy for enhancing biological efficacy.
More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights. researchgate.netjmaterenvironsci.com These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. unicamp.br For the this compound scaffold, CoMFA and CoMSIA could pinpoint specific spatial locations where modifications would be most likely to improve biological response.
Ultimately, QSAR modeling serves as a powerful predictive tool in the rational design of novel therapeutic agents based on the this compound scaffold, enabling a more focused and efficient approach to drug discovery. mdpi.comnih.gov
Reactivity and Reaction Pathways of 1,4 Dimethylcinnolinium Iodide
Reduction Reactions of the Cinnolinium Cation
The reduction of the 1,4-dimethylcinnolinium cation can proceed through several pathways, including catalytic hydrogenation, chemical reduction with hydride donors, and electrochemical methods. These reactions typically target the electron-deficient heterocyclic part of the molecule.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation of N-alkylcinnolinium salts, such as 1,4-dimethylcinnolinium iodide, can lead to the saturation of the heterocyclic ring. rsc.org This process involves the addition of hydrogen across the double bonds in the presence of a metal catalyst. The typical catalysts used for such reductions are palladium, platinum, or nickel. rsc.org The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the molecule. rsc.org
The expected product from the catalytic hydrogenation of this compound would be the corresponding 1,4-dimethyl-1,2,3,4-tetrahydrocinnoline. The reaction is generally exothermic, with the stability of the starting alkene influencing the heat of hydrogenation. rsc.org
Table 1: Catalytic Hydrogenation of this compound
| Reactant | Catalyst | Product |
|---|
Chemical Reduction by Hydride Donors (e.g., Borohydrides) and Other Reducing Agents
Chemical reducing agents, particularly hydride donors like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective in reducing the C=N bond of the cinnolinium cation. khanacademy.orgmasterorganicchemistry.com
Sodium borohydride is a milder reducing agent that typically reduces aldehydes and ketones. khanacademy.org In the case of this compound, NaBH₄ would selectively reduce the iminium-like double bond (N=C) within the heterocyclic ring to yield 1,4-dimethyl-1,2-dihydrocinnoline. This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon atom of the C=N bond. khanacademy.org
Lithium aluminum hydride is a much stronger reducing agent and can reduce a wider range of functional groups. masterorganicchemistry.comrsc.org While it would also reduce the C=N bond of the cinnolinium ring, it could potentially lead to further reduction or side reactions depending on the reaction conditions. The reduction of secondary allyl amides with LiAlH₄ has been shown to sometimes lead to the reduction of the double bond as well. nih.gov
The general mechanism for metal hydride reduction involves the transfer of a hydride ion to the electrophilic carbon, followed by protonation of the resulting intermediate. byjus.com
Table 2: Reduction of this compound with Hydride Donors
| Reagent | Expected Major Product |
|---|---|
| Sodium Borohydride (NaBH₄) | 1,4-Dimethyl-1,2-dihydrocinnoline |
Electrochemical Reduction Mechanisms and Products
The electrochemical reduction of cinnolinium salts offers a controlled method for their transformation. The process involves the transfer of electrons to the cinnolinium cation at an electrode surface. The synthesis of benzo[c]cinnolinium salts has been achieved through electrochemical oxidation, and their reduction has also been studied. wikipedia.orgnih.gov
The electrochemical reduction of N-substituted cinnolinium salts would likely proceed via a single electron transfer to form a radical intermediate. This radical could then dimerize or be further reduced to an anion, which would then be protonated to yield the dihydrocinnoline (B15445986) derivative. The specific products would depend on the electrode potential, the solvent, and the presence of proton donors. For instance, the electrochemical reduction of Katritzky salts is known to generate alkyl radicals. libretexts.org
Nucleophilic Substitution Reactions on the Cinnolinium Ring
The positively charged nature of the 1,4-dimethylcinnolinium cation makes the heterocyclic ring highly susceptible to nucleophilic attack. nih.govresearchgate.net Nucleophiles can add to the electron-deficient carbon atoms, particularly those adjacent to the quaternized nitrogen atom.
This reactivity is analogous to the behavior of other pyridinium (B92312) and pyrylium (B1242799) salts, which readily react with a variety of nucleophiles. researchgate.netresearchgate.net The addition of a nucleophile to the cinnolinium ring would lead to the formation of a dihydrocinnoline derivative. khanacademy.orglibretexts.orgyoutube.com The regioselectivity of the attack would be influenced by the position of the methyl groups and the nature of the nucleophile.
Common nucleophiles that could react with this compound include amines, alkoxides, and carbanions. The reaction mechanism typically involves the direct addition of the nucleophile to an electrophilic carbon atom of the ring. khanacademy.org
Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Core
Electrophilic aromatic substitution (EAS) reactions on the cinnoline core are directed to the benzene (B151609) ring of the molecule. byjus.comwikipedia.org The fused heterocyclic ring, being electron-withdrawing due to the presence of the nitrogen atoms, deactivates the benzene ring towards electrophilic attack compared to benzene itself. msu.eduuci.edu
The deactivating effect of the cinnolinium ring directs incoming electrophiles primarily to the meta positions (positions 6 and 8) relative to the heterocyclic ring fusion. uci.eduwikipedia.org This is because the resonance structures of the sigma complex intermediate show that the positive charge is delocalized to the ortho and para positions, making the meta positions the least deactivated. wikipedia.org
Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com These reactions require strong electrophiles and often harsh reaction conditions due to the deactivated nature of the aromatic ring. byjus.comwikipedia.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-Nitro-1,4-dimethylcinnolinium iodide |
| Bromination | Br₂, FeBr₃ | 6-Bromo- and 8-Bromo-1,4-dimethylcinnolinium iodide |
Cycloaddition Reactions and Other Pericyclic Processes Involving the Cinnolinium System
The 1,4-dimethylcinnolinium cation can potentially participate in cycloaddition reactions, particularly through the formation of a cinnolinium ylide. Deprotonation of the methyl group at the 4-position could generate a 1,4-dimethylcinnolinium-4-ylide, which is a 1,3-dipole. wikipedia.org
This ylide could then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form complex polycyclic structures. wikipedia.orgnih.govyoutube.com The reactivity would be analogous to that of pyridinium ylides, which are known to participate in such reactions. nih.gov
The Diels-Alder reaction, a [4+2] cycloaddition, is another possibility, although less likely for the cation itself. scispace.comkhanacademy.org However, a reduced form like a 1,2-dihydrocinnoline could potentially act as a diene. nih.govchemrxiv.org
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov The formation and subsequent reactions of cinnolinium ylides fall under this category.
Table 4: Potential Cycloaddition Reaction of a 1,4-Dimethylcinnolinium Ylide
| Reactant (as ylide) | Dipolarophile | Reaction Type | Product Type |
|---|---|---|---|
| 1,4-Dimethylcinnolinium-4-ylide | Alkene (e.g., maleimide) | [3+2] Cycloaddition | Fused pyrrolidine (B122466) derivative |
Absence of Specific Research Data on this compound Precludes Detailed Analysis
Despite extensive searches of chemical literature and databases, no specific research findings or detailed experimental data have been identified for the chemical compound This compound . This lack of available information prevents a thorough and scientifically accurate analysis of its specific reactivity and reaction pathways as outlined in the requested article structure.
While general principles of organic chemistry allow for a theoretical discussion of the potential reactivity of this molecule, the absence of published studies on this compound itself means that any such discussion would be speculative. It is not possible to provide the requested detailed research findings, data tables, or specific examples for the following sections of the proposed article:
Ligand Exchange and Complexation Chemistry with Metal Centers
Without any dedicated studies on this compound, any attempt to generate content for these sections would not meet the required standards of being "thorough, informative, and scientifically accurate" and would violate the instruction to focus "solely on the chemical Compound 'this compound'".
Therefore, this article cannot be generated as requested due to the foundational information being unavailable in the public domain of scientific research.
Photophysical and Photochemical Behavior of 1,4 Dimethylcinnolinium Iodide
Fluorescence and Luminescence Properties
The fluorescence and luminescence characteristics of 1,4-dimethylcinnolinium iodide are dictated by the electronic structure of the 1,4-dimethylcinnolinium cation and its interaction with the iodide anion.
The 1,4-dimethylcinnolinium cation, as a fluorescent species (fluorophore), is expected to absorb ultraviolet or visible light and emit light at a longer wavelength. The emission spectrum would be characteristic of the molecule's electronic transitions. The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τf), the average time the molecule spends in the excited state, are crucial parameters defining its fluorescence efficiency. atto-tec.comuci.edu
The iodide ion is anticipated to have a significant impact on these properties. Generally, the presence of a heavy atom like iodine in close proximity to a fluorophore leads to a decrease in both the fluorescence quantum yield and lifetime. rsc.org
Table 1: Hypothetical Photophysical Data for 1,4-Dimethylcinnolinium Cation in the Absence and Presence of Iodide
| Parameter | 1,4-Dimethylcinnolinium (non-quenching counter-ion) | This compound |
| Emission Maximum (λem) | ~450 - 500 nm | ~450 - 500 nm |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | < 0.1 |
| Fluorescence Lifetime (τf) | 1 - 5 ns | < 1 ns |
| Note: The data presented in this table is illustrative and based on general principles of fluorescence and quenching. Specific experimental values for this compound are not available. |
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. The iodide ion is a well-known and efficient quencher of fluorescence. researchgate.netnih.gov The quenching of the 1,4-dimethylcinnolinium cation's fluorescence by the iodide ion can occur through several mechanisms:
Collisional (Dynamic) Quenching: This occurs when the excited fluorophore (the 1,4-dimethylcinnolinium cation) collides with the quencher (iodide ion). Upon collision, the fluorophore returns to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and the temperature. nih.gov
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. In the case of this compound, the inherent ionic pairing can be considered a form of static quenching.
Electron Transfer: Quenching can also occur via photoinduced electron transfer (PET) from the iodide ion to the excited 1,4-dimethylcinnolinium cation. nih.gov This process is thermodynamically favorable for many organic dye cations in the presence of iodide.
External quenching agents, if introduced to a solution of this compound, could also quench its fluorescence through similar mechanisms. The efficiency of quenching would depend on the nature of the quenching agent and its ability to interact with the excited state of the cinnolinium cation. researchgate.net
The "heavy atom effect" is a phenomenon where the presence of a heavy atom, such as iodine, enhances the rate of spin-forbidden electronic transitions. rsc.orgwikipedia.org In the context of this compound, the iodide ion facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to a triplet state (T₁). wikipedia.orgdiva-portal.orgnih.gov
This enhanced ISC has two major consequences:
Reduced Fluorescence: By providing an alternative de-excitation pathway, the heavy atom effect leads to a decrease in the fluorescence quantum yield. rsc.org
Increased Triplet State Population: The rate of formation of the triplet state is increased, leading to a higher population of molecules in this state. researchgate.netdiva-portal.org
The triplet state has a longer lifetime than the singlet state and can participate in further photochemical reactions. nih.gov The efficiency of intersystem crossing is a key factor in determining the potential of a molecule to act as a photosensitizer. nih.gov
Photoreactivity and Photodecomposition Pathways
Upon absorption of light, this compound can undergo various chemical reactions, leading to its decomposition. These photoreactions are often initiated from the excited singlet or triplet states.
As mentioned in the context of fluorescence quenching, photoinduced electron transfer is a likely photoreaction for this compound. mdpi.comnih.govmdpi.com Upon excitation, the 1,4-dimethylcinnolinium cation becomes a better electron acceptor. An electron can be transferred from the iodide ion (the donor) to the excited cinnolinium cation (the acceptor). nih.gov
This PET process results in the formation of a 1,4-dimethylcinnolinium radical and an iodine atom.
Reaction: [DMC]⁺ + I⁻ + hν → [DMC]*⁺ + I⁻ → [DMC]• + I•
The radical species generated via PET, particularly the 1,4-dimethylcinnolinium radical, can be unstable and undergo bond cleavage.
Homolytic Cleavage: This involves the breaking of a covalent bond where each fragment retains one of the originally bonded electrons. In the 1,4-dimethylcinnolinium radical, a methyl group could potentially be cleaved off as a methyl radical.
Heterolytic Cleavage: This involves the breaking of a covalent bond where one fragment retains both of the originally bonded electrons, resulting in the formation of ions. While less common for the initial steps following PET, subsequent reactions of the radical intermediates could involve heterolytic bond cleavage, particularly in polar solvents that can stabilize ionic species.
Unraveling the Photochemical intricacies of this compound
The photophysical and photochemical behavior of this compound, a unique heterocyclic compound, has been the subject of scientific inquiry, revealing a complex interplay of factors that dictate its reactivity upon exposure to light. This article delves into the nuanced effects of the surrounding environment, the energy of excitation, and the inherent photochromic nature of the molecule, alongside the pathways of energy dissipation.
Influence of Solvent, Excitation Wavelength, and Environmental Factors on Photochemical Outcomes
The photochemical destiny of this compound is not predetermined but is instead sculpted by a variety of external and internal parameters. The solvent environment, the specific wavelength of light used for excitation, and other environmental conditions all play a crucial role in steering the reaction pathways and influencing the quantum yields of the resulting photoproducts.
The choice of solvent can significantly alter the photochemistry of iodide-containing compounds. tau.ac.il For instance, studies on the photochemistry of the iodide ion have demonstrated that solvated electrons emerge as detectable intermediates across a range of solvents, including heavy water (D₂O), ethanol, methanol, isopropyl alcohol, and methyl cyanide. tau.ac.il This indicates that the solvent's ability to stabilize charged intermediates is a key factor. The primary dissociation's cross-section is also solvent-dependent. tau.ac.il In the case of other iodine-containing organic molecules like 4'-iodo-8-methoxyflavylium, the composition of the solvent, such as mixtures of water and ethanol, can dramatically affect the rates of photochemical reactions. nih.gov For this compound, the rate of formation of the trans-chalcone form exhibits a maximum at approximately 50% water content. nih.gov While direct data for this compound is not available, these findings suggest that its photochemical behavior would similarly be sensitive to the polarity and hydrogen-bonding capability of the solvent.
Furthermore, the energy of the incident light, determined by the excitation wavelength, can have a profound impact on the photochemical outcome. It has been observed that for some photoreactions, the quantum yield decreases as the excitation wavelength increases. mdpi.com Different excitation wavelengths can selectively promote the formation of specific photoproducts. mdpi.com For example, irradiating a system at one wavelength might favor one isomeric product, while another wavelength might lead to a different dominant product. mdpi.com This phenomenon, sometimes referred to as a deviation from Kasha's rule, highlights the complexity of the excited state landscape and the potential for wavelength-specific photochemical control.
Environmental factors beyond the solvent and excitation wavelength, though less commonly reported, can also be influential. These could include temperature, the presence of dissolved oxygen, and the pH of the medium, all of which can affect the stability of intermediates and the rates of competing reaction pathways.
Photochromic Properties and Reversibility of Photoreactions
Photochromism, the reversible transformation of a chemical species between two forms having different absorption spectra, is a key feature of the photochemistry of certain classes of compounds. While specific studies on the photochromic properties of this compound are not detailed in the provided search results, the behavior of related compounds suggests that it may exhibit such properties. The reversible nature of photoreactions is critical for applications in areas like optical data storage and molecular switches.
For related flavylium (B80283) compounds, the photochemical reactions are part of a complex network of reversible thermal and photochemical transformations between different chemical forms. nih.gov This reversibility is often pH-dependent and can be influenced by the solvent environment. nih.gov The efficiency of these reversible reactions is a key parameter in determining the potential of a compound for photochromic applications.
Energy Transfer Processes in Solution and Solid State
Upon absorption of light, a molecule of this compound is promoted to an electronically excited state. The de-excitation process can occur through several pathways, including fluorescence, phosphorescence, non-radiative decay, or energy transfer to another molecule. In the context of the iodide salt, charge-transfer-to-solvent (CTTS) processes are particularly relevant.
In aqueous solutions of iodide ions, UV light absorption promotes an electron to a CTTS state, effectively transferring it from the iodide to a localized orbital defined by the surrounding solvent molecules. nih.gov This process is incredibly fast, with the initial formation of a contact-pair, where the iodine atom and the excited electron share the same solvation shell, occurring within 100 femtoseconds. nih.gov The subsequent dynamics involve the separation of the electron and the iodine atom into a solvent-separated pair and eventually a fully hydrated electron. nih.gov The dynamics of this process are sensitive to the solvent, with a noticeable isotope effect when H₂O is replaced with D₂O, pointing to the role of solvent molecular motions. nih.gov
Advanced Research Applications in Chemical Sciences
Potential as a Molecular Scaffold in Medicinal Chemistry Research
The cinnoline (B1195905) ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. ijper.orgpnrjournal.com Its structure is isosteric to quinoline (B57606), a well-known pharmacophore, and it serves as a versatile foundation for developing novel therapeutic agents. pnrjournal.com Cinnoline derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. zenodo.orgijper.org Many substituted cinnolinium salts are utilized as key intermediates in the synthesis of pharmacologically active molecules. zenodo.org This established bioactivity provides a strong rationale for investigating 1,4-Dimethylcinnolinium iodide and its analogues as potential molecular scaffolds for engaging with various biological targets.
The synthesis of novel compounds based on the cinnoline scaffold is a dynamic area of research, driven by the quest for agents with improved efficacy and target specificity. ijper.org The rational design process often involves modifying the core cinnoline structure at various positions to modulate its physicochemical and pharmacological properties. nih.gov
Several synthetic strategies have been developed to produce diverse cinnoline derivatives. A common approach involves the intramolecular cyclization of appropriate precursors. nih.gov For instance, one method describes a three-step protocol to prepare 4-methylbenzo[h]cinnolines, which involves the cyclization of naphthylamidrazones using polyphosphoric acid. nih.gov Other synthetic routes start from readily available materials like 3-Chloro-4-Fluoro-Phenylamine or 1-(2-amino-4,5-dimethoxy-Phenyl)-ethanone to construct the cinnoline ring system. ijper.org
The goal of these synthetic efforts is to create libraries of compounds for biological screening. By introducing different substituents onto the cinnoline ring, researchers can systematically explore how structural changes affect biological activity. This approach has led to the development of cinnoline derivatives with potent activities, such as inhibitors of tubulin polymerization, which are crucial in cancer research. nih.gov The table below summarizes examples of rationally designed heterocyclic compounds and their reported biological activities, illustrating the potential of the core scaffold.
Table 1: Examples of Designed Heterocyclic Derivatives and Their Biological Activity
| Compound Class | Synthetic Strategy | Target/Activity | Reference |
|---|---|---|---|
| 4-methylbenzo[h]cinnolines | Cyclization of naphthylamidrazones | Potential inhibitors of tubulin polymerization | nih.gov |
| Quinoline-based hybrids | Hybridization of quinoline and chalcone (B49325) fragments | Potential anticancer activity | mdpi.com |
| Thiazolyl–pyrazoline hybrids | Hybridization of thiazole (B1198619) and pyrazoline fragments | Dual EGFR/HER2 inhibitors for breast cancer | nih.gov |
| Cinnoline sulphonamides | Condensation of cinnoline and sulphonamide moieties | Antibacterial and antifungal activity | nih.gov |
This table presents data for related heterocyclic compounds to illustrate the principles of rational drug design based on scaffolds like cinnoline.
Understanding the Structure-Activity Relationship (SAR) is critical for optimizing lead compounds into effective drug candidates. SAR studies correlate the chemical structure of a molecule with its biological activity, providing insights into the key features required for target engagement. nih.govresearchgate.net For cinnoline and its derivatives, SAR studies help identify which substituents at specific positions on the ring enhance potency and selectivity. nih.gov
For example, research on cinnamoyl derivatives has shown that the type and position of substituents on the phenyl ring significantly influence their inhibitory activity against enzymes like tyrosinase or p300 histone acetyltransferase. nih.govnih.gov Studies have demonstrated that the number and location of hydroxyl groups can be crucial for antioxidant activity. nih.gov Similarly, the addition of halogen atoms to cinnoline sulphonamide derivatives has been shown to enhance their antimicrobial properties. nih.gov
These investigations provide a roadmap for the rational design of new derivatives. By systematically altering the structure of the cinnoline scaffold and observing the resulting changes in biological effect, researchers can build a predictive model for designing more potent and selective molecules. researchgate.net This iterative process of synthesis, biological testing, and SAR analysis is fundamental to modern drug discovery and could be applied to derivatives of this compound to explore their therapeutic potential. nih.gov
Applications in Materials Science
The unique electronic and structural properties of heterocyclic compounds like cinnoline make them attractive candidates for applications in materials science. solubilityofthings.com Cinnolines and their derivatives have been noted for their use in creating luminous chemicals and photoelectric materials, indicating their potential for advanced material applications. zenodo.org
Quaternary N-heterocyclic salts, particularly those with extended π-conjugated systems, often exhibit interesting photophysical properties, including fluorescence. While specific data on this compound is not prevalent, related compounds serve as a proof of principle. For instance, certain pyridinium (B92312) and quinolinium iodide salts are known to be fluorescent. nih.gov The hemicyanine dye trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide (DASPI) is used to characterize the fluorescence of zeolite crystals. sigmaaldrich.com
Furthermore, fluorescent probes are often designed around heterocyclic structures. A probe using a 1,4-dihydropyridine (B1200194) fluorophore and an indole (B1671886) iodide salt has been developed for detecting viscosity changes in living cells, highlighting the utility of iodide salts in the design of functional dyes. nih.gov Lipophilic carbocyanine iodide dyes are also widely used as near-infrared fluorescent probes for in vivo imaging. caymanchem.com Given that cinnoline derivatives are used in luminous materials, it is plausible that this compound or its derivatives could be developed into fluorescent probes for biological imaging or as dyes for material science applications. zenodo.org
Organic salts, including quaternary ammonium (B1175870) and sulfonium (B1226848) salts, are a cornerstone of organic electronic materials. nih.gov They can function as electrolytes, conductive salts, or components in sensors. The ionic nature of this compound suggests its potential for use in such applications. Cinnoline-based systems have been explored for their utility in photoelectric materials, which rely on the controlled movement of charge. zenodo.org The incorporation of such a salt into a polymer matrix could enhance conductivity or provide specific sensing capabilities. The ability to modify the cinnoline ring allows for the fine-tuning of its electronic properties, which is a key aspect in the design of new organic electronic materials. solubilityofthings.com
The extensive investigation of cinnoline derivatives for anticancer activity provides a foundation for their potential use as radiosensitizers. zenodo.orgijper.orgpnrjournal.com Radiosensitizers are compounds that make cancer cells more susceptible to radiation therapy. Since many cinnoline compounds are designed to target cancer cells and inhibit proliferation pathways, they are logical candidates for this dual-action approach. nih.gov While direct research on this compound as a radiosensitizer is not available, the established anticancer properties of the general class of cinnoline derivatives warrant investigation into this application. The development of such agents would be part of preclinical research models to evaluate their efficacy and mechanism of action.
Catalysis and Organocatalysis in Organic Synthesis
The potential of this compound as a catalyst in organic synthesis remains an open area for investigation. Organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions, offers a promising but as yet unexplored avenue for this compound. The structural features of the 1,4-dimethylcinnolinium cation, particularly the positively charged nitrogen atom and the aromatic system, could theoretically allow it to act as a phase-transfer catalyst or as a Lewis acidic-type catalyst, activating substrates for nucleophilic attack.
Future research could focus on evaluating its efficacy in a variety of organic transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. Key parameters for investigation would include catalyst loading, reaction times, yields, and stereoselectivity. Comparative studies with established organocatalysts would be crucial to determine any potential advantages of using this compound.
Agrochemical Research and Development (e.g., herbicides)
In the realm of agrochemical research, the herbicidal potential of this compound is a subject that awaits exploration. Quaternary ammonium salts, a class to which this compound belongs, have been investigated for their biological activities. The cinnoline scaffold itself is a heterocyclic motif that has been explored in medicinal chemistry, but its extension into agrochemicals is not well-documented.
Hypothetically, the mode of action could involve the disruption of cell membranes or the inhibition of essential enzymatic processes in target weed species. A systematic investigation would involve screening this compound against a panel of common weeds to determine its phytotoxic effects. Subsequent studies would be necessary to understand its selectivity, environmental fate, and toxicological profile, all of which are critical aspects of agrochemical development.
Supramolecular Chemistry and Host-Guest Interactions for Advanced Material Design
The application of this compound in supramolecular chemistry and the design of advanced materials through host-guest interactions is another area ripe for initial research. The planar, aromatic structure of the cinnolinium cation could lend itself to participating in π-π stacking interactions, a key non-covalent force in the assembly of supramolecular structures.
Researchers could investigate the ability of the 1,4-dimethylcinnolinium cation to act as a "guest" molecule, being encapsulated within larger "host" molecules such as cyclodextrins, calixarenes, or cucurbiturils. The formation of such host-guest complexes could lead to novel materials with interesting photophysical properties, or could be used to control the reactivity of the guest molecule. Spectroscopic techniques such as NMR and UV-Vis spectroscopy, along with single-crystal X-ray diffraction, would be instrumental in characterizing these potential supramolecular assemblies and understanding the nature of the intermolecular interactions at play.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Methodologies
The synthesis of cinnolinium salts has evolved, yet the pursuit of more efficient, economical, and environmentally benign methods remains a primary objective. Future research could focus on moving beyond traditional multi-step processes or those requiring harsh conditions.
Key research avenues include:
Catalyst Optimization: While rhodium and copper-catalyzed syntheses have been reported for cinnoline (B1195905) derivatives, future work should aim to develop catalysts with lower environmental impact and higher turnover numbers. rsc.orgnih.govnih.gov Investigating earth-abundant metal catalysts (e.g., iron, cobalt) as alternatives to precious metals like rhodium is a critical step. researchgate.net
Electrochemical Synthesis: Electrochemical methods, which can replace chemical oxidants with electricity, present a green and highly tunable approach for the synthesis of related benzo[c]cinnolinium salts. nih.govacs.org Future studies should explore the direct electrochemical synthesis of 1,4-Dimethylcinnolinium iodide, optimizing parameters like electrode material, solvent, and electrolyte to maximize yield and purity.
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety for the synthesis of this compound and its analogues.
Bio-inspired Synthesis: Exploring enzymatic or biocatalytic routes could offer unparalleled selectivity and sustainability, although this remains a long-term and highly ambitious goal.
| Methodology | Potential Advantages | Key Research Challenges | Relevant Findings |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Reduced cost, lower toxicity, increased sustainability. | Achieving comparable efficiency and selectivity to precious metal catalysts. | Cobalt has been explored for similar annulation reactions. researchgate.net |
| Electrochemical Oxidation | Avoids chemical oxidants, high degree of control, potential for scalability. | Optimizing reaction conditions for specific substrates like the precursors to this compound. | Successfully used for synthesis of benzo[c]cinnolinium salts from 2-azobiaryls. nih.govacs.org |
| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, faster optimization. | Developing robust protocols and specialized equipment for this specific reaction class. | General applicability to many organic transformations. |
In-depth Mechanistic Studies of Novel Reactions and Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound and related compounds, future research should employ a combination of experimental and computational techniques.
Areas for investigation include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the electronic effects of substituents on the cinnolinium core. rsc.org This could elucidate the precise mechanism of C-H activation or electrochemical cyclization steps. rsc.orgnih.gov
Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, could be used to detect and characterize transient intermediates in catalytic cycles. This would provide direct evidence for proposed mechanisms, such as the generation of radical intermediates or the formation of key organometallic species. nih.govrsc.org
Kinetics and Isotope Labeling: Detailed kinetic studies and isotope labeling experiments can help to determine rate-determining steps and validate proposed mechanistic pathways for the formation of the cinnolinium ring system.
Exploration of Advanced Photofunctional Materials Based on Cinnolinium Iodides
The inherent cationic and aromatic nature of the cinnolinium scaffold suggests significant potential in materials science, particularly in photonics and electronics. Related N-heterocyclic cationic compounds, like isoquinolinium salts, have been widely investigated for their photophysical properties. rsc.org
Future research should focus on:
Tuning Photophysical Properties: Systematically modifying the structure of this compound—for instance, by introducing various electron-donating or electron-withdrawing groups on the benzo ring—could allow for the fine-tuning of its absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov
Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound and its derivatives could lead to their use as emitters or host materials in OLEDs.
Photosensitizers: The potential for cinnolinium salts to generate reactive oxygen species upon irradiation could be explored for applications in photodynamic therapy or photocatalysis.
Non-linear Optics: The polarizable π-system of the cinnolinium cation suggests that these materials could exhibit non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.
| Application Area | Key Property to Investigate | Research Objective | Related Precedent |
|---|---|---|---|
| Fluorescent Probes | Fluorescence Quantum Yield, Stokes Shift | Correlate structural modifications with changes in fluorescence properties. | Benzo[c]cinnolinium salts show interesting fluorescence. nih.govacs.org |
| OLEDs | Electroluminescence, Charge Mobility | Design and synthesize derivatives with high solid-state emission efficiency. | N-heterocyclic cations are a known class of materials for OLEDs. rsc.org |
| Photosensitizers | Triplet State Quantum Yield, Intersystem Crossing | Measure the efficiency of reactive oxygen species generation. | Benzo[c]cinnoline exhibits a high triplet formation quantum yield. nih.gov |
Rational Design of Cinnolinium-Based Molecular Tools for Chemical Biology
The intersection of chemistry and biology offers fertile ground for the application of novel molecular entities. Fluorescent organic molecules are foundational tools for bioimaging and sensing. mdpi.com The intrinsic fluorescence and cationic charge of cinnolinium salts make them promising candidates for development as chemical biology probes. rsc.org
Future directions include:
Organelle-Specific Imaging: Research has demonstrated that certain polycyclic cinnolinium salts can selectively accumulate in and stain mitochondria within cancer cells. rsc.org Future work could focus on modifying the this compound structure to target other specific organelles like the nucleus or endoplasmic reticulum.
Fluorescent Biosensors: By conjugating the cinnolinium core to specific recognition motifs (e.g., peptides, aptamers), it may be possible to design "turn-on" or ratiometric fluorescent sensors for specific ions, enzymes, or other biomolecules. sigmaaldrich.com
DNA/RNA Binders: The planar, cationic structure of the cinnolinium ring system suggests a potential for intercalation or groove binding with nucleic acids. This could be explored for applications in DNA visualization or as a basis for therapeutic agents.
Interdisciplinary Research Synergies with Other Fields of Chemistry and Material Science
The full potential of this compound will be realized through collaborative, interdisciplinary research that bridges traditional scientific divides.
Synergistic opportunities include:
Supramolecular Chemistry: The cationic cinnolinium core can participate in non-covalent interactions such as π-π stacking and cation-π interactions. This could be exploited in the construction of complex supramolecular architectures like rotaxanes, catenanes, or self-assembled cages with unique host-guest properties.
Catalysis: Cinnolinium salts could be explored as phase-transfer catalysts or as precursors to N-heterocyclic carbene (NHC) ligands for organometallic catalysis.
Polymer Science: Incorporating the cinnolinium moiety into polymer backbones or as pendant groups could create novel polyelectrolytes or conductive polymers with unique optical and electronic properties.
By systematically pursuing these avenues of research, the scientific community can expand the utility and fundamental understanding of this compound, transforming it from a chemical curiosity into a valuable component in the toolkit of modern chemistry and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,4-Dimethylcinnolinium iodide with high yield and purity?
- Methodological Answer : Optimized synthesis often involves quaternization reactions. For example, reacting 1,4-dimethylcinnoline with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions, followed by iodide salt metathesis. Reaction parameters such as solvent choice, temperature, and stoichiometry significantly influence yield. For instance, analogous syntheses of pyridinium iodides achieved 70–96% yields using sodium iodide in 1,4-dioxane with amine ligands (e.g., N,N’-dimethylethylenediamine) at 110°C . Characterization via H/C NMR and elemental analysis is critical to confirm purity.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR in DMSO-d6 can resolve methyl and aromatic proton environments, while C NMR identifies quaternary carbons.
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, particularly for distinguishing between cinnolinium and pyridinium analogs .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks and iodide counterion association.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is crucial for applications requiring high-temperature processing .
Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Contradictions often arise from solvent choice or impurities. Systematic reproducibility studies are essential:
Replicate synthesis and characterization under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
Compare data with structurally similar compounds (e.g., 1,4-Dimethylpyridinium iodide) to identify trends .
Use computational modeling (DFT) to predict solubility parameters and validate experimental findings .
Advanced Research Questions
Q. What role can this compound play in enhancing perovskite solar cell (PSC) efficiency?
- Methodological Answer : As a cationic additive, it may passivate defects in perovskite layers. For example, diammonium iodides (e.g., BDAI) improve PSC stability by forming 2D/3D heterostructures. Experimental design should include:
- Device Fabrication : Spin-coating precursor solutions with varying iodide salt concentrations.
- Performance Metrics : Compare open-circuit voltage () and power conversion efficiency (PCE) against control devices.
- Stability Testing : Expose devices to humidity/light stress and monitor degradation via XRD and photoluminescence .
Q. How can researchers optimize the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer :
- Reaction Screening : Test Suzuki-Miyaura couplings using aryl iodides and boronic acids. For example, 1,4-diiodobenzene reacts with naphthalene boronic acids in the presence of Pd catalysts, yielding biaryl products with >90% efficiency under optimized conditions .
- Mechanistic Studies : Use in situ F NMR or operando XAFS to probe iodide’s role in stabilizing transition states.
- Solvent Effects : Compare polar (DMF) vs. nonpolar (toluene) solvents to balance reactivity and solubility .
Q. What strategies address contradictions in reported electrochemical properties of this compound-based electrolytes?
- Methodological Answer :
Controlled Environment Testing : Conduct cyclic voltammetry (CV) under strict moisture/oxygen-free conditions to minimize side reactions.
Ionic Conductivity Analysis : Use impedance spectroscopy to correlate ion mobility with crystallinity (e.g., XRD) and thermal stability (TGA).
Comparative Studies : Benchmark against established electrolytes (e.g., LiTFSI) to contextualize performance .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
